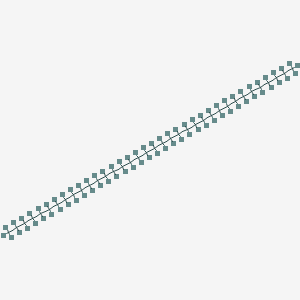

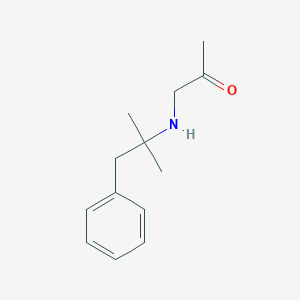

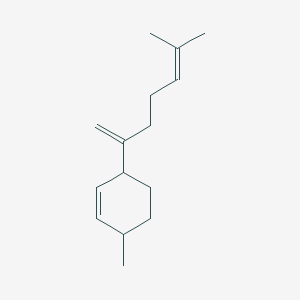

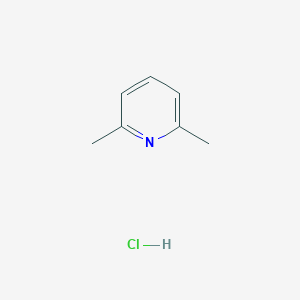

![molecular formula C20H16O B099091 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol CAS No. 17573-24-9](/img/structure/B99091.png)

7,8,9,10-tetrahydrobenzo[a]pyren-10-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) and a derivative of benzopyrene. This compound is known for its complex structure and significant biological activity. It is often studied for its potential mutagenic and carcinogenic properties, making it a compound of interest in environmental and health-related research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol typically involves the hydroxylation of 7,8,9,10-tetrahydrobenzo(a)pyrene. One common method includes the use of N-bromosuccinimide (NBS) for bromination, followed by a hydroxylation step .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis techniques, often starting from simpler aromatic hydrocarbons and utilizing various catalysts and reagents to achieve the desired hydroxylation .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.

Substitution: Electrophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized PAH derivatives.

Reduction: Reduced PAH compounds.

Substitution: Various substituted benzopyrene derivatives.

Wissenschaftliche Forschungsanwendungen

7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is extensively studied for its role in:

Chemistry: Used as a starting material for synthesizing other complex PAH derivatives.

Biology: Investigated for its interactions with DNA and potential to form DNA adducts, leading to mutations.

Medicine: Studied for its carcinogenic properties and potential role in cancer research.

Industry: Utilized in the synthesis of specialized organic compounds and materials.

Wirkmechanismus

The compound exerts its effects primarily through the formation of electrophilic sulfuric acid esters, which can covalently bind to DNA. This binding leads to the formation of DNA adducts, which can cause mutations and potentially initiate carcinogenesis. The activation of the compound is often facilitated by sulfotransferase enzymes in the liver .

Vergleich Mit ähnlichen Verbindungen

7,8,9,10-Tetrahydrobenzo(a)pyrene: The parent hydrocarbon without the hydroxyl group.

Benzo(a)pyrene: A well-known PAH with significant carcinogenic properties.

7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol: Another hydroxylated derivative with similar properties.

Uniqueness: 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its ability to form DNA adducts and its activation by sulfotransferase enzymes distinguish it from other similar PAHs .

Eigenschaften

CAS-Nummer |

17573-24-9 |

|---|---|

Molekularformel |

C20H16O |

Molekulargewicht |

272.3 g/mol |

IUPAC-Name |

7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |

InChI |

InChI=1S/C20H16O/c21-17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17,21H,2,5-6H2 |

InChI-Schlüssel |

VEFFVGHBCVMXOT-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |

Kanonische SMILES |

C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |

Synonyme |

10-HTBP 10-hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.